2-氨基-N-(2-羟乙基)丙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid is developed from N-phthaloylglycine, involving reactions with formic acid and formaldehyde to achieve N-methylated derivatives . Similarly, N-Benzyl-3-[(chlorophenyl)amino] propanamides are prepared through an uncatalyzed amine exchange reaction with benzylamine . These methods suggest that the synthesis of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride" could also involve amine exchange reactions and the use of protecting groups that are later removed.

Molecular Structure Analysis

The structure of compounds is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction for crystalline substances . For example, the structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was confirmed by these methods, and the dihedral angle between substituted quinolyl and phenyl was determined to be 64.0° . These techniques would be applicable in analyzing the molecular structure of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride".

Chemical Reactions Analysis

The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, shows cleavage of acylamino substituents and elimination of a hydroxyl radical . This information can be useful in predicting the chemical reactions and stability of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride" under electron impact conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often inferred from their molecular structure and functional groups. For instance, the presence of hydrogen bonds among molecules can lead to the formation of a three-dimensional structure in the crystal lattice . The compound's solubility, melting point, and reactivity can also be predicted based on the functional groups present in the molecule. The papers provided do not directly discuss the physical and chemical properties of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride", but similar analyses can be conducted based on the properties of related compounds.

科学研究应用

合成与表征:罗亮(2010)报道了合成了一种与2-氨基-N-(2-羟乙基)丙酰胺盐酸盐密切相关的化合物。该研究强调了此类化合物在化学合成中开发新型粘合剂或中间体的重要性(陈罗亮,2010)。

反应性和衍生物的制备:M. García-Martín等人(2001)探索了与2-氨基-N-(2-羟乙基)丙酰胺盐酸盐相关的衍生物的制备和反应性。此类研究对于理解这些化合物的化学性质和潜在应用至关重要(M. García-Martín, M. V. D. P. Báñez, J. Galbis, 2001)。

光谱表征:2006年,扎列娃(S. Zareva)对与2-氨基-N-(2-羟乙基)丙酰胺盐酸盐结构相似的化合物进行了详细的结构和光谱表征研究。此类研究提供了对这些化合物的分子结构和行为的见解(S. Zareva, 2006)。

抗惊厥研究:艾德里斯(A. Idris)等人(2011)研究了N-苄基-3-[(氯苯基)氨基]丙酰胺的抗惊厥特性,其结构与2-氨基-N-(2-羟乙基)丙酰胺盐酸盐相关。此类研究对于探索这些化合物的潜在治疗应用至关重要(A. Idris, N. Ayeni, Sallau, 2011)。

缓蚀研究:赫拉格(L. Herrag)等人(2010)研究了新型二胺衍生物对低碳钢腐蚀的抑制作用。此类研究在材料科学中具有重要意义,特别是在缓蚀领域(L. Herrag, B. Hammouti, S. Elkadiri, A. Aouniti, C. Jama, H. Vezin, F. Bentiss, 2010)。

巨细胞病毒抑制:布尔格(I. Buerger)等人(2001)探索了一种新型非核苷抑制剂对巨细胞病毒复制的抑制作用,提供了对类似于2-氨基-N-(2-羟乙基)丙酰胺盐酸盐的化合物的抗病毒应用的理解(I. Buerger, J. Reefschlaeger, W. Bender, P. Eckenberg, A. Popp, O. Weber, Sascha Graeper, H. Klenk, H. Ruebsamen-Waigmann, S. Hallenberger, 2001)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

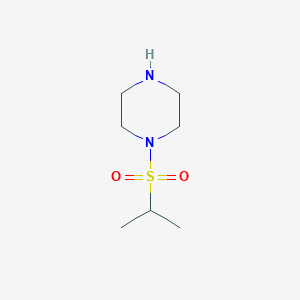

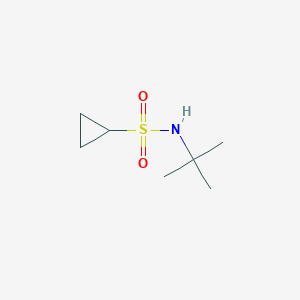

IUPAC Name |

2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXZBYKFAMBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)